molecular formula C13H21N5 B11757405 [(1-ethyl-1H-pyrazol-3-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

[(1-ethyl-1H-pyrazol-3-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11757405
M. Wt: 247.34 g/mol
InChI Key: ZODZGXAQEYFZAG-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound’s unique structure makes it a subject of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of pyrazole derivatives. The reaction conditions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrazole, followed by the addition of alkyl halides to introduce the ethyl and propan-2-yl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms of the pyrazole rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can lead to fully saturated pyrazole derivatives.

Scientific Research Applications

(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to its dual pyrazole rings and specific alkyl substitutions. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

1-(1-ethylpyrazol-3-yl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C13H21N5/c1-4-17-8-6-12(16-17)9-14-10-13-5-7-15-18(13)11(2)3/h5-8,11,14H,4,9-10H2,1-3H3

InChI Key

ZODZGXAQEYFZAG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CC=NN2C(C)C

Origin of Product

United States

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